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Introduction
Dihydromyricetin (DHM), a natural flavonoid compound extracted from plants such as

Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has garnered

significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies,

both in vitro and in vivo, have demonstrated its potent hepatoprotective effects across various

models of liver injury, including those induced by alcohol, toxins, high-fat diets, and ischemia-

reperfusion.[1][3][4] This document provides a comprehensive overview of the application of

DHM in liver injury models, detailing experimental protocols and summarizing key quantitative

data to facilitate further research and development. DHM is reported to have multiple protective

effects against chemical-induced liver injuries through its antioxidant and anti-inflammatory

properties.[2][5]

Therapeutic Effects of DHM in Various Liver Injury
Models
DHM has shown remarkable efficacy in mitigating liver damage in several well-established

experimental models. Its therapeutic potential stems from its ability to modulate multiple

signaling pathways involved in inflammation, oxidative stress, apoptosis, and lipid metabolism.

[3][4]
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Alcohol-Induced Liver Disease (ALD)
In animal models of ALD, DHM has been shown to protect the liver by enhancing alcohol

metabolism and reducing lipid accumulation.[6] It ameliorates ethanol-induced steatosis,

inflammation, and subsequent liver injury.[6] A key mechanism involves the modulation of

enzymes responsible for alcohol metabolism.[6] Clinical trials are also underway to assess the

safety and optimal dosing of DHM in humans for alcohol-associated liver disease.[5][7]

Non-Alcoholic Fatty Liver Disease (NAFLD)
DHM has demonstrated significant therapeutic effects in models of NAFLD by regulating lipid

and glucose metabolism.[3][4] It can alleviate hepatic steatosis and inflammation.[3] One of the

proposed mechanisms is the modulation of gut microbiota and the subsequent inhibition of

inflammatory signaling pathways like TLR4/NF-κB.[8] In a clinical trial involving patients with

NAFLD, DHM supplementation led to improvements in liver enzymes, glucose control, and lipid

profiles.[1][3]

Chemical-Induced Liver Injury
DHM provides protection against liver damage caused by various hepatotoxins, including

carbon tetrachloride (CCl4), thioacetamide (TAA), and aflatoxin B1 (AFB1).[9][10][11] It

mitigates toxin-induced hepatocyte necrosis, apoptosis, and inflammation.[3][9] The protective

effects are often attributed to its strong antioxidant and anti-inflammatory properties.[9]

Ischemia-Reperfusion (I/R) Injury
In models of hepatic I/R injury, DHM has been found to reduce hepatocellular damage by

inducing autophagy.[12] This protective effect is mediated through the activation of the

AMPK/FOXO3a signaling pathway.[12]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of

Dihydromyricetin in different liver injury models.

Table 1: Alcohol-Induced Liver Injury Models
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Animal Model DHM Dosage
Treatment
Duration

Key Findings Reference

C57BL/6J Mice
5 and 10 mg/kg

(i.p.)

Chronic EtOH

feeding

Reduced liver

steatosis,

triglycerides, and

liver injury

markers (ALT,

AST). Increased

activation of

AMPK.

[13]

C57BL/6 Mice Not specified 6 weeks

Protective effect

associated with

autophagy

induced by the

interaction of

P62 and the

Keap1-Nrf2

system.

[3]

Table 2: Non-Alcoholic Fatty Liver Disease (NAFLD) Models
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Animal Model DHM Dosage
Treatment
Duration

Key Findings Reference

Mouse Model Not specified Not specified

Alleviates

NAFLD by

regulating

lipid/glucose

metabolism.

[3]

Human Clinical

Trial
Not specified Not specified

Lowered TNF-α

and cytokeratin-

18, and improved

liver enzymes.

[3]

Mouse Model Not specified Not specified

Modulates

intestinal flora

and inhibits the

TLR4/NF-κB

signaling

pathway.

[8]

Table 3: Chemical-Induced Liver Injury Models
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Animal
Model

Inducing
Agent

DHM
Dosage

Treatment
Duration

Key
Findings

Reference

C57BL/6

Mice

Carbon

Tetrachloride

(CCl4)

80 mg/kg and

150 mg/kg

(oral)

4 days after

CCl4

treatment

Decreased

serum ALT,

AST, IL-1β,

IL-6, and

TNF-α.

Increased

serum

albumin and

SOD.

Reduced

apoptosis

and

increased

proliferation

of

hepatocytes.

[9]

Mice
Aflatoxin B1

(AFB1)
200 mg/kg Not specified

Reduced

serum ALT

and AST.

Attenuated

hepatic

histopathologi

cal damage.

Inhibited

oxidative

stress and

apoptosis.

[10]

Mice Thioacetamid

e (TAA)

Not specified Not specified Improved

liver structure

and reduced

oxidative

stress and

hepatotoxicity

indices.

[2][11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4427668/
https://www.mdpi.com/2305-6304/11/9/760
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1488003/full
https://www.researchgate.net/figure/DHM-ameliorated-TAA-induced-hepatic-injury-in-mice-The-experimental-design-A-Body_fig1_356210082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reversed

liver fibrosis

by

suppressing

inflammation

via the

PI3K/Akt/NF-

κB pathway.

Table 4: Ischemia-Reperfusion (I/R) Injury Model

Animal Model DHM Dosage
Treatment
Duration

Key Findings Reference

C57BL/6 Mice
100 mg/kg

(gavage)
7 days

Reduced liver I/R

injury by inducing

autophagy via

the

AMPK/FOXO3a

signaling

pathway.

Decreased

serum ALT and

cleaved-

caspase-3 levels.

[12]

Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of DHM in

liver injury models.

Protocol 1: Induction of Alcohol-Induced Liver Injury in
Mice
Objective: To establish a mouse model of chronic alcohol-induced liver injury.

Materials:
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Male C57BL/6J mice

Ethanol (EtOH)

Liquid diet

Dihydromyricetin (DHM)

Saline

Intraperitoneal (i.p.) injection supplies

Procedure:

Acclimatize mice for at least one week with free access to food and water.

Divide mice into experimental groups: (1) Control (water-fed + saline i.p.), (2) EtOH-fed +

saline i.p., (3) EtOH-fed + DHM i.p. (5 mg/kg), (4) EtOH-fed + DHM i.p. (10 mg/kg).[13]

For the EtOH-fed groups, provide a liquid diet containing ethanol. Gradually increase the

ethanol concentration to allow for adaptation.

Administer DHM or saline via intraperitoneal injection daily for the duration of the study.

At the end of the treatment period, collect blood and liver tissue samples for biochemical and

histological analysis.

Protocol 2: Induction of Carbon Tetrachloride (CCl4)-
Induced Acute Liver Injury in Mice
Objective: To induce acute chemical liver injury in mice using CCl4.

Materials:

C57BL/6 mice

Carbon Tetrachloride (CCl4)
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Corn oil

Dihydromyricetin (DHM)

0.5% sodium carboxymethylcellulose (CMC-Na)

Oral gavage supplies

Procedure:

Acclimatize mice for at least two weeks under standard laboratory conditions.[9]

Induce acute liver injury by a single intraperitoneal injection of CCl4 (1 mL/kg body weight),

diluted 1:3 in corn oil.[9]

Two hours after CCl4 injection, begin oral administration of DHM (80 mg/kg or 150 mg/kg

body weight) dissolved in 0.5% CMC-Na.[9]

Continue DHM treatment once daily for 4 consecutive days.[9] The control group receives an

equal volume of the vehicle (0.5% CMC-Na).

Collect serum and liver tissue samples at various time points (e.g., days 1, 2, 3, 5, and 7)

after CCl4 treatment for analysis of liver injury markers and histology.[9]

Protocol 3: Induction of Non-Alcoholic Fatty Liver
Disease (NAFLD) in Mice
Objective: To establish a diet-induced model of NAFLD in mice.

Materials:

Male C57BL/6 mice

Control diet

High-fat diet (HFD)

Dihydromyricetin (DHM)
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Oral gavage supplies

Procedure:

Acclimatize mice to laboratory conditions.

Divide mice into groups: (1) Control diet, (2) High-fat diet (HFD), (3) HFD + DHM.

Feed the respective diets to the mice for a specified period (e.g., 8-16 weeks) to induce

NAFLD.

Administer DHM orally to the treatment group daily.

At the end of the study, collect blood and liver samples to assess liver function, lipid

accumulation, inflammation, and gut microbiota composition.[8]

Signaling Pathways and Mechanisms of Action
DHM exerts its hepatoprotective effects by modulating a complex network of signaling

pathways. The diagrams below, generated using Graphviz, illustrate some of the key

mechanisms.
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Caption: Key signaling pathways modulated by DHM in liver injury.
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Start: Acclimatize C57BL/6 Mice

Induce Liver Injury:
Intraperitoneal injection of CCl4 (1 mL/kg)

Treatment (2 hours post-injury):
Oral gavage of DHM (80 or 150 mg/kg)

or Vehicle (CMC-Na)

Continue Daily Treatment for 4 Days

Sample Collection:
Serum and Liver Tissue at

Days 1, 2, 3, 5, 7

Analysis:
Biochemical assays (ALT, AST, etc.)

Histopathology (H&E staining)
Immunohistochemistry (PCNA)

Apoptosis assay (TUNEL)

End of Experiment

Click to download full resolution via product page

Caption: Experimental workflow for CCl4-induced liver injury model.
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Dihydromyricetin has consistently demonstrated significant therapeutic potential in a variety

of preclinical liver injury models. Its multifaceted mechanism of action, targeting key pathways

in inflammation, oxidative stress, and metabolism, makes it a promising candidate for the

development of novel therapies for liver diseases. The data and protocols presented in this

document provide a valuable resource for researchers and drug development professionals

seeking to further investigate and harness the hepatoprotective properties of DHM. Further

clinical studies are warranted to translate these promising preclinical findings into effective

treatments for patients with liver disease.[4][5]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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